molecular formula C22H21ClN6 B2471217 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine CAS No. 946202-60-4

1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine

Cat. No.: B2471217
CAS No.: 946202-60-4
M. Wt: 404.9
InChI Key: HBZDWYAMBGMYEM-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a chlorophenyl group and a pyrazolopyrimidine moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Scientific Research Applications

1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions at the molecular level.

    Medicine: The compound is explored for its potential therapeutic properties, including its effects on various biological targets.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine typically involves multiple steps, starting with the preparation of the pyrazolopyrimidine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent steps involve the introduction of the chlorophenyl and methylphenyl groups through substitution reactions. Common reagents used in these reactions include chlorinating agents and various catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts such as palladium on carbon. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, altering the compound’s properties.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can be complex and are the subject of ongoing research to fully elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-chlorophenyl)-3-(2-methylphenyl)urea
  • 1-(3-chlorophenyl)-3-(5-chloro-2-methylphenyl)urea
  • 1-(3-chlorophenyl)-3-(2-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

Compared to these similar compounds, 1-(3-chlorophenyl)-4-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperazine stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

4-[4-(3-chlorophenyl)piperazin-1-yl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6/c1-16-5-2-3-8-20(16)29-22-19(14-26-29)21(24-15-25-22)28-11-9-27(10-12-28)18-7-4-6-17(23)13-18/h2-8,13-15H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBZDWYAMBGMYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(C=N2)C(=NC=N3)N4CCN(CC4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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